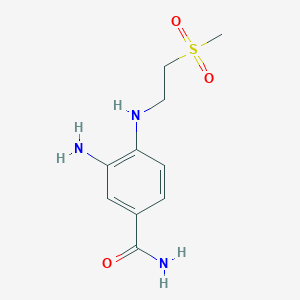

3-Amino-4-(2-methylsulfonylethylamino)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“3-Amino-4-(2-methylsulfonylethylamino)benzamide” is a chemical compound that is used as a building block in the synthesis of many drug candidates . It’s a crucial raw material and intermediate in the synthesis of these candidates .

Synthesis Analysis

The synthesis of this compound involves a continuous flow microreactor system . The process involves the selective acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride . The reaction conditions and acylating reagents are carefully screened to obtain the desired product . The synthesis process is relatively complicated due to the presence of two amine groups in different chemical environments, leading to the coexistence of parallel by-products and serial by-products .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “this compound” are complex due to the presence of two amine groups in different chemical environments . The reaction rate constants, activation energies, and pre-exponential factors were acquired by a kinetics study in a microflow system . The established kinetic model can calculate the selectivity and conversion of the acylation reaction .Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

Polymer Synthesis and Applications : A study by Saxena et al. (2003) focused on the synthesis and characterization of polyamides and poly(amide-imide)s derived from aromatic compounds with applications in materials science. These polymers exhibit high thermal stability and solubility in aprotic polar solvents, suggesting potential utility in high-performance materials (Saxena, Rao, Prabhakaran, & Ninan, 2003).

Water Purification Technologies : Padaki et al. (2012) described the synthesis of novel polymers for use in water purification technologies, specifically sea water desalination. The study emphasizes the significance of these materials in addressing global water scarcity challenges by improving the efficiency of desalination processes (Padaki, Isloor, Ismail, & Abdullah, 2012).

Novel Compound Synthesis for Therapeutic Research

Cancer Research : Yılmaz et al. (2015) explored the synthesis of indapamide derivatives with pro-apoptotic activity as anticancer agents. This research underscores the potential of structurally similar compounds in therapeutic applications, highlighting their role in developing new treatments for cancer (Yılmaz, Özbaş Turan, Akbuğa, Tiber, Orun, Supuran, & Küçükgüzel, 2015).

Advanced Material Development

Polyamide Synthesis : Research by Jeon et al. (2022) on the synthesis of colorless and transparent polyimide films using various diamine monomers indicates the importance of such compounds in the development of advanced materials. These findings are crucial for applications requiring high-performance, optically clear polymers (Jeon, Kwac, Kim, & Chang, 2022).

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3-amino-4-(2-methylsulfonylethylamino)benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O3S/c1-17(15,16)5-4-13-9-3-2-7(10(12)14)6-8(9)11/h2-3,6,13H,4-5,11H2,1H3,(H2,12,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVXYMPIHFNWWAL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)CCNC1=C(C=C(C=C1)C(=O)N)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2,5-dioxopyrrolidin-1-yl)-N-(4-ethylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2659754.png)

![4-chloro-N-(4-{[(4-fluorophenyl)sulfanyl]methyl}phenyl)benzenecarboxamide](/img/structure/B2659760.png)

![(Benzylamino)[2-(trifluoromethyl)phenyl]acetic acid](/img/structure/B2659762.png)

![N-(benzoyloxy)-N-{[5-[(2-chlorobenzyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methylene}amine](/img/structure/B2659765.png)

![N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-2-(trifluoromethyl)benzamide](/img/structure/B2659769.png)